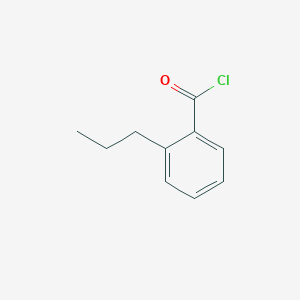
2-Propylbenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylbenzoyl chloride, also known as 4-propylbenzoyl chloride, is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzoyl chloride where a propyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: 2-Propylbenzoyl chloride can be synthesized through the reaction of 2-propylbenzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group . The general reaction is as follows:
C10H12O2+SOCl2→C10H11ClO+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents instead of thionyl chloride. These methods can offer higher yields and better control over reaction conditions .
化学反应分析
Types of Reactions: 2-Propylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The propyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiols (RSH) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Carboxylic Acids: Formed from oxidation.
Alcohols: Formed from reduction .
科学研究应用
2-Propylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 2-propylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may modify proteins or other biomolecules, affecting their function and activity .
相似化合物的比较
Benzoyl Chloride: Lacks the propyl group, making it less hydrophobic and less sterically hindered.
4-Methylbenzoyl Chloride: Contains a methyl group instead of a propyl group, leading to different reactivity and steric effects.
4-Ethylbenzoyl Chloride: Contains an ethyl group, offering intermediate properties between benzoyl chloride and 2-propylbenzoyl chloride.
Uniqueness: this compound is unique due to the presence of the propyl group, which influences its reactivity, hydrophobicity, and steric effects. This makes it suitable for specific applications where these properties are advantageous .
属性
CAS 编号 |
63620-04-2 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
2-propylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3 |
InChI 键 |
LYWWXYXEBZWIFY-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=CC=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
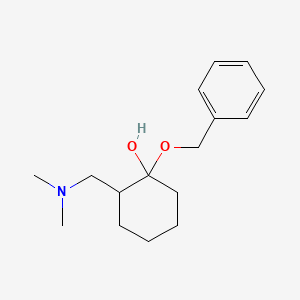


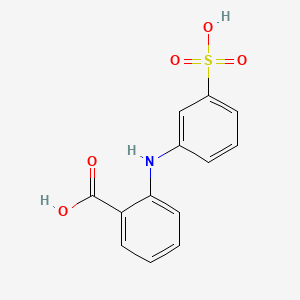
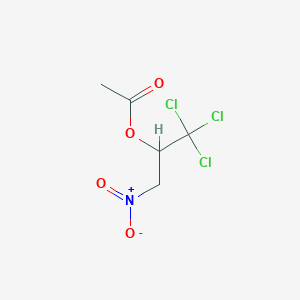
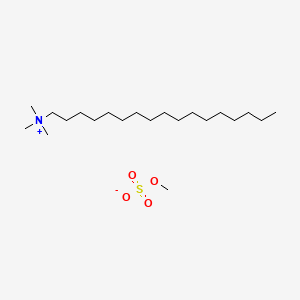
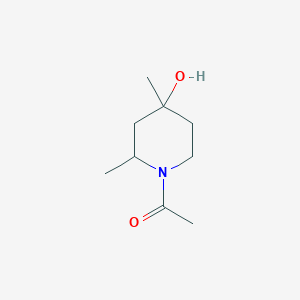
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
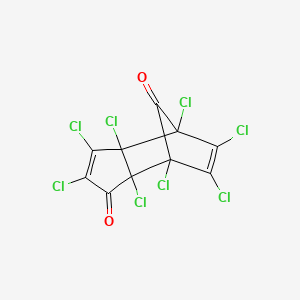
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

